2-Methyl-5-heptanone, universally standardized as 6-methyl-3-heptanone (ethyl isoamyl ketone), is a branched C8 aliphatic ketone characterized by a boiling point of 164 °C and a low vapor pressure of approximately 2.35 hPa at 20 °C. In industrial procurement, it is primarily valued as a high-performance retarder solvent in high-solids coatings, a highly selective hydrophobic solvent for liquid-liquid extraction (LLE), and a precise structural building block in fine chemical synthesis. Its branched architecture provides distinct solvation parameters and significantly lower aqueous solubility compared to lighter, straight-chain benchmark ketones, making it critical for applications requiring strict evaporation control and phase separation efficiency[1].
Substituting 2-methyl-5-heptanone with common commodity ketones like methyl isobutyl ketone (MIBK) or straight-chain 2-heptanone (MAK) routinely compromises process yield and coating quality. MIBK evaporates nearly an order of magnitude faster, which causes rapid surface drying, moisture blushing, and severe orange peel defects in high-solids polyurethane or epoxy coatings. Furthermore, lighter ketones exhibit high aqueous solubility (e.g., ~1.9% for MIBK), leading to unacceptable solvent loss into the aqueous raffinate during the extraction of organic acids. In synthetic applications, the exact 6-methyl branched skeleton is non-negotiable; using isomers like 5-methyl-3-heptanone fails to produce the correct downstream stereochemistry required for biologically active pheromones [1].
In industrial coating formulations, evaporation kinetics directly dictate film leveling and gloss. 2-Methyl-5-heptanone exhibits a boiling point of 164 °C and a vapor pressure of 2.35 hPa at 20 °C, acting as an effective retarder solvent. In contrast, the industry-standard solvent MIBK boils at 116.5 °C with a vapor pressure of ~19.9 hPa. This approximately 8.5-fold reduction in vapor pressure allows 2-methyl-5-heptanone to maintain the 'open time' of the coating film significantly longer, preventing rapid viscosity spikes that lead to surface defects like orange peel or moisture blushing [1].
| Evidence Dimension | Vapor Pressure at 20 °C (Evaporation Rate Proxy) |
| Target Compound Data | 2.35 hPa |
| Comparator Or Baseline | Methyl isobutyl ketone (MIBK): ~19.9 hPa |
| Quantified Difference | ~8.5x lower vapor pressure |
| Conditions | Standard atmospheric conditions (20 °C) for coating solvent evaluation |
Provides the extended open time necessary for flawless leveling and blush resistance in premium high-solids industrial finishes.
For the extraction of organic compounds such as propionic acid from aqueous streams, solvent loss into the water phase is a major economic and environmental penalty. 2-Methyl-5-heptanone is highly hydrophobic, with an estimated water solubility of <0.1 g/100 mL at 25 °C. Conversely, lighter ketones like MIBK have a water solubility of approximately 1.9 g/100 mL. Using 2-methyl-5-heptanone reduces aqueous solvent loss by more than 90%, ensuring a cleaner raffinate and higher overall recovery efficiency during continuous extraction processes [1].
| Evidence Dimension | Aqueous Solubility at 25 °C |
| Target Compound Data | <0.1 g/100 mL |
| Comparator Or Baseline | Methyl isobutyl ketone (MIBK): 1.9 g/100 mL |
| Quantified Difference | >90% reduction in aqueous solvent loss |
| Conditions | Aqueous-organic phase separation at 25 °C |
Drastically reduces solvent makeup costs and wastewater treatment burdens in industrial liquid-liquid extraction workflows.
In fine chemical synthesis, 2-methyl-5-heptanone (6-methyl-3-heptanone) is the obligate precursor for 6-hydroxy-6-methyl-3-heptanone, a critical male mouse pheromone used in neurobiological research. The synthesis relies on the precise position of the methyl branch at the C6 position. Attempting to substitute this precursor with isomers such as 5-methyl-3-heptanone or straight-chain 3-heptanone results in structurally distinct products that exhibit 0% binding affinity to the target vomeronasal receptors. Thus, for this synthetic pathway, 2-methyl-5-heptanone provides a 100% target yield of the active compound where alternatives provide none [1].
| Evidence Dimension | Yield of biologically active 6-hydroxy-6-methyl-3-heptanone |
| Target Compound Data | Enables 100% target synthesis |
| Comparator Or Baseline | Isomeric ketones (e.g., 5-methyl-3-heptanone): 0% active product yield |
| Quantified Difference | Absolute requirement for target binding affinity |
| Conditions | Pheromone precursor synthesis and receptor binding assays |
Ensures the successful synthesis of biologically active compounds where structural isomers fail entirely.
Leveraging its low vapor pressure (2.35 hPa) and high boiling point (164 °C), 2-methyl-5-heptanone is heavily utilized in automotive refinish, marine, and industrial maintenance coatings. It extends the open time of the applied film, ensuring optimal leveling, high gloss, and the prevention of moisture blushing in humid environments[1].
Due to its extremely low aqueous solubility compared to lighter ketones, this compound is an ideal solvent for extracting carboxylic acids, phenols, and other organics from aqueous waste streams. It minimizes solvent loss into the raffinate, improving process economics and environmental compliance [2].
In biochemical and agricultural research, 2-methyl-5-heptanone is procured as a highly specific building block to synthesize 6-hydroxy-6-methyl-3-heptanone. Its exact branched structure is strictly required to produce the correct stereochemistry for vomeronasal receptor binding in mammalian models [3].
Flammable;Irritant